Helodermin
Overview
Description
Helodermin is a peptide isolated from the venom of the Gila monster (Heloderma suspectum). It shows a high degree of sequence similarity with vasoactive intestinal peptide, peptide histidine isoleucine, and secretin in its N-terminal moiety . This compound was first discovered in 1982 when it was observed that the venom from the Gila monster exerted a potent secretory effect on dispersed pancreatic acini from guinea pigs .
Mechanism of Action
Target of Action
Helodermin, also known as Exendin 2, primarily targets the vasoactive intestinal peptide (VIP) receptors on pancreatic acinar cells . These VIP receptors play a crucial role in regulating various physiological processes, including smooth muscle relaxation, vasodilation, and secretion of water and electrolytes in the gastrointestinal tract .
Mode of Action
This compound interacts with the VIP receptors on pancreatic acinar cells, leading to the activation of adenylate cyclase and an increase in cellular cyclic AMP (cAMP) . This interaction stimulates pancreatic enzyme secretion . Similarly, Exendin 2, as a glucagon-like peptide-1 (GLP-1) receptor agonist, activates the GLP-1 receptor, leading to increased insulin secretion, decreased glucagon secretion, and slowed gastric emptying, thereby improving glycemic control .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the stimulation of cAMP formation in various cells, such as intact bone cells, isolated osteoblasts, and osteoblastic cell lines . This cAMP stimulation is comparable to that induced by VIP, both in terms of potency and magnitude of the response . For Exendin 2, it activates the GLP-1 receptor, leading to increased insulin secretion and decreased glucagon secretion in a glucose-dependent manner .
Pharmacokinetics
The pharmacokinetics of this compound involves its rapid disappearance from circulation after intravenous doses . When encapsulated in nanoparticles, this compound’s transport across the intestinal epithelium is significantly enhanced, suggesting a potential for oral delivery . For Exendin 2, it exhibits rapid absorption and incomplete bioavailability after subcutaneous administration . It also shows a longer half-life than native GLP-1 due to its resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) .
Result of Action
The action of this compound results in a potent secretory effect on dispersed pancreatic acini from guinea pig . It also stimulates basal thyroid hormone secretion and colloid droplet formation in conscious mice . The action of Exendin 2 results in improved glycemic control in patients with type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound and Exendin 2 can be influenced by various environmental factors. For instance, the metabolic stability of Exendin 2 can be affected by the presence of proteases in the systemic circulation . Additionally, the transport of this compound across the intestinal epithelium can be enhanced by M cells, which are antigen and particle sampling cells constitutive to the follicle-associated epithelium .
Preparation Methods
Helodermin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators such as hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
For industrial production, this compound can be extracted from the venom of the Gila monster. The extraction process involves the collection of venom, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to isolate the peptide .
Chemical Reactions Analysis
Helodermin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its structural stability.
Reduction: Reduction reactions can break these disulfide bonds, leading to the denaturation of the peptide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Helodermin has several scientific research applications:
Chemistry: this compound is used as a model peptide to study peptide synthesis and structure-activity relationships.
Biology: It is used to investigate the role of peptides in cellular signaling and receptor interactions.
Comparison with Similar Compounds
Helodermin is similar to other peptides such as vasoactive intestinal peptide, peptide histidine isoleucine, and secretin. it has unique structural features, including a stable secondary structure and a C-terminal -Pro-Pro-Pro-NH2 sequence, which contribute to its prolonged physiological action . Other similar compounds include helospectin and pituitary adenylate cyclase-activating polypeptide, both of which also stimulate cyclic AMP formation in bone cells .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C176H285N47O49/c1-23-93(15)138(217-146(243)98(20)194-159(256)124(78-137(237)238)210-167(264)126(82-225)214-147(244)107(180)77-104-79-187-86-190-104)169(266)212-123(74-101-38-26-25-27-39-101)164(261)220-140(99(21)229)171(268)202-114(57-60-135(183)235)153(250)200-113(56-59-134(182)234)154(251)209-122(76-103-49-53-106(232)54-50-103)163(260)215-127(83-226)166(263)198-110(42-30-33-63-179)150(247)205-120(73-92(13)14)161(258)206-117(70-89(7)8)157(254)191-95(17)143(240)196-108(40-28-31-61-177)149(246)204-116(69-88(5)6)156(253)192-96(18)144(241)203-119(72-91(11)12)160(257)201-112(55-58-133(181)233)152(249)197-109(41-29-32-62-178)151(248)208-121(75-102-47-51-105(231)52-48-102)162(259)207-118(71-90(9)10)158(255)193-97(19)145(242)213-128(84-227)168(265)218-139(94(16)24-2)170(267)211-115(68-87(3)4)148(245)189-80-136(236)195-125(81-224)165(262)199-111(43-34-64-188-176(185)186)155(252)219-141(100(22)230)172(269)216-129(85-228)173(270)222-66-36-45-131(222)175(272)223-67-37-46-132(223)174(271)221-65-35-44-130(221)142(184)239/h25-27,38-39,47-54,79,86-100,107-132,138-141,224-232H,23-24,28-37,40-46,55-78,80-85,177-180H2,1-22H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,239)(H,187,190)(H,189,245)(H,191,254)(H,192,253)(H,193,255)(H,194,256)(H,195,236)(H,196,240)(H,197,249)(H,198,263)(H,199,262)(H,200,250)(H,201,257)(H,202,268)(H,203,241)(H,204,246)(H,205,247)(H,206,258)(H,207,259)(H,208,248)(H,209,251)(H,210,264)(H,211,267)(H,212,266)(H,213,242)(H,214,244)(H,215,260)(H,216,269)(H,217,243)(H,218,265)(H,219,252)(H,220,261)(H,237,238)(H4,185,186,188)/t93-,94-,95-,96-,97-,98-,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,138-,139-,140-,141-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAAJZQUEUTACT-MDBKHZGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C176H285N47O49 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237753 | |
Record name | Heliodermin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3843 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89468-62-2 | |
Record name | Heliodermin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089468622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heliodermin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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